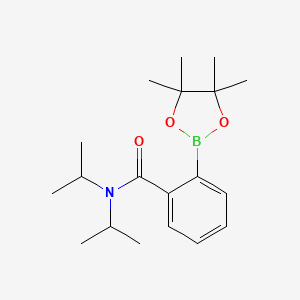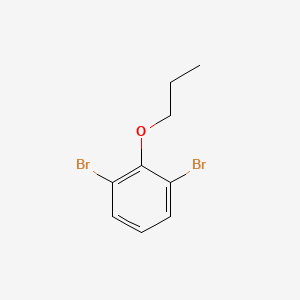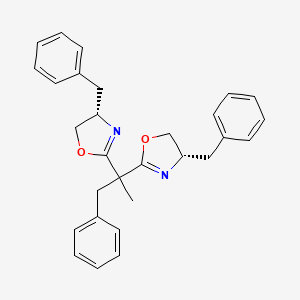
(2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid (Fmoc-D-Abu(3R-Boc-Amino)-OH)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid (Fmoc-D-Abu(3R-Boc-Amino)-OH), also known as Fmoc-D-Abu, is a synthetic amino acid and is widely used in the field of peptide synthesis. It is a derivative of the naturally occurring amino acid alanine and is used in peptide synthesis due to its ability to be deprotected easily and selectively. Fmoc-D-Abu is a valuable tool for peptide synthesis due to its unique properties, and it has been used in various scientific research applications for the past few decades.
Aplicaciones Científicas De Investigación
Advanced Synthesis Methods
The field of synthetic organic chemistry has leveraged the properties of compounds like (2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid to develop advanced synthesis techniques. For instance, perfluoro-tert-butyl 4-hydroxyproline, synthesized as Fmoc-, Boc-, and free amino acids, has been used in peptides for sensitive detection in 19F NMR, showing distinct conformational preferences and suggesting applications in probes and medicinal chemistry (Tressler & Zondlo, 2014). Similarly, the Fmoc-protected unnatural amino acid 2 has been successfully incorporated into peptides by standard synthesis techniques, opening avenues for designing hydrogen-bonding surfaces and mimicking natural peptide structures (Nowick et al., 2000).
Peptide Synthesis and Design
In peptide synthesis, the utilization of Fmoc-protected amino acids like (2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid is crucial. For example, 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid has been utilized for the synthesis of mimics of O-linked glycopeptides, expanding the capabilities for neoglycopeptide synthesis (Carrasco et al., 2006). Furthermore, the design of peptides containing Fmoc/Boc-protected 3,4-(aminomethano)proline derivatives has been explored for the development of foldamers based on γ-Amp units, contributing significantly to the field of peptide science (Brackmann et al., 2006).
Nanomaterials and Surface Chemistry
The properties of Fmoc-protected amino acids are not only limited to biological systems but also extend to materials science. Studies have reported the self-assembly of structures like Fmoc-Glu(OtBu)-OH and Fmoc-Lys(Boc)-OH into intriguing morphologies, paving the way for novel applications in material chemistry and biomedical fields (Gour et al., 2021). The synthesis of aminophenyl and aminomethylphenyl monolayers using Boc and Fmoc groups has also been documented, showcasing the potential of these compounds in constructing amine-terminated films for advanced coupling reactions (Lee et al., 2015).
Propiedades
IUPAC Name |
(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-14(20(21(27)28)26-23(30)32-24(2,3)4)25-22(29)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,29)(H,26,30)(H,27,28)/t14-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTIVJDDNBQGKV-JLTOFOAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane](/img/structure/B6319249.png)


![Benzo[b]thiophen-2-ylzinc bromide, 0.50 M in THF](/img/structure/B6319288.png)


